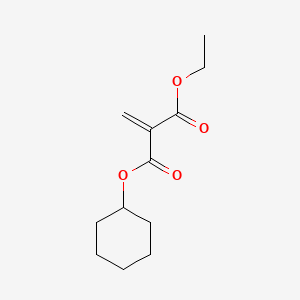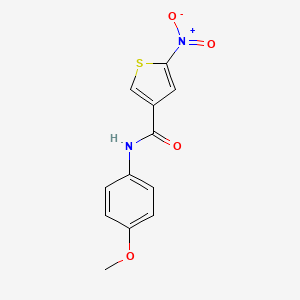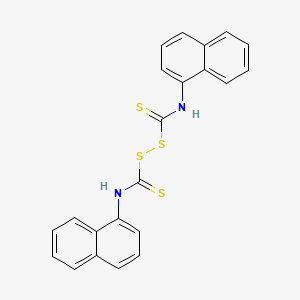
N,N'-Di(1-naphthyl)thiuram disulfide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N’-Di(1-naphthyl)thiuram disulfide: is a member of the thiuram disulfide family, which are organosulfur compounds characterized by the presence of a disulfide bond. These compounds are known for their versatility and are used in various industrial and scientific applications, including as vulcanization accelerators in the rubber industry and as fungicides in agriculture .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Di(1-naphthyl)thiuram disulfide typically involves the oxidation of the corresponding dithiocarbamate. The process generally includes two main steps:
Condensation Reaction: Secondary amines react with carbon disulfide to form dithiocarbamates.
Oxidation Reaction: The dithiocarbamates are then oxidized to form the disulfide bond.
Industrial Production Methods: In industrial settings, the synthesis can be optimized using microfluidic electrosynthesis. This method enhances the efficiency of the oxidation process and minimizes the generation of waste by-products. The use of microfluidic reactors allows for better control over reaction conditions, leading to higher yields and improved environmental sustainability .
化学反应分析
Types of Reactions: N,N’-Di(1-naphthyl)thiuram disulfide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form thiocarbamoyl chlorides.
Reduction: It can be reduced back to dithiocarbamates.
Substitution: It reacts with Grignard reagents to form esters of dithiocarbamic acid.
Common Reagents and Conditions:
Oxidation: Chlorine or hydrogen peroxide are commonly used oxidants.
Reduction: Triphenylphosphine or cyanide salts are used as reducing agents.
Substitution: Grignard reagents are employed for substitution reactions.
Major Products:
Oxidation: Thiocarbamoyl chlorides.
Reduction: Dithiocarbamates.
Substitution: Esters of dithiocarbamic acid.
科学研究应用
N,N’-Di(1-naphthyl)thiuram disulfide has a wide range of applications in scientific research:
Chemistry: It is used as a free radical initiator in various polymerization reactions.
Biology: It has been studied for its potential use as a fungicide and animal repellent.
Medicine: Thiuram disulfides have been explored for their potential in treating chronic alcohol dependence.
Industry: They are widely used as vulcanization accelerators in the rubber industry
作用机制
The mechanism of action of N,N’-Di(1-naphthyl)thiuram disulfide involves the formation of free radicals upon decomposition. These free radicals can initiate various chemical reactions, such as polymerization and oxidative addition. The compound’s molecular targets include enzymes and other proteins that interact with the free radicals, leading to the desired chemical transformations .
相似化合物的比较
Tetramethylthiuram disulfide (Thiram): Used as a fungicide.
Tetraethylthiuram disulfide (Disulfiram): Used to treat chronic alcoholism.
Bis-(N-phenyl piperazino) thiuram disulfide (PPTD): Used in rubber vulcanization.
Bis-(N-ethyl piperazino) thiuram disulfide (EPTD): Also used in rubber vulcanization
Uniqueness: N,N’-Di(1-naphthyl)thiuram disulfide is unique due to its specific structure, which imparts distinct chemical properties and reactivity compared to other thiuram disulfides. Its naphthyl groups provide additional stability and potential for specific interactions in various applications .
属性
CAS 编号 |
193746-93-9 |
|---|---|
分子式 |
C22H16N2S4 |
分子量 |
436.6 g/mol |
IUPAC 名称 |
naphthalen-1-ylcarbamothioylsulfanyl N-naphthalen-1-ylcarbamodithioate |
InChI |
InChI=1S/C22H16N2S4/c25-21(23-19-13-5-9-15-7-1-3-11-17(15)19)27-28-22(26)24-20-14-6-10-16-8-2-4-12-18(16)20/h1-14H,(H,23,25)(H,24,26) |
InChI 键 |
SPCUAUKDDWAGPN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=S)SSC(=S)NC3=CC=CC4=CC=CC=C43 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethenyl[(1-methoxy-2-methylprop-1-en-1-yl)oxy]dimethylsilane](/img/structure/B15163044.png)
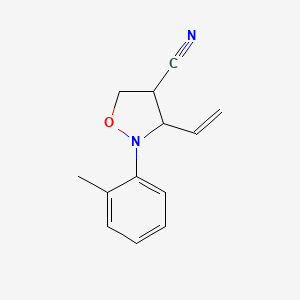
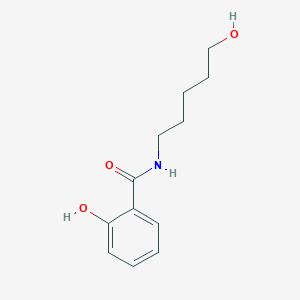
![2-[(Pyridine-4-carbonyl)amino]ethane-1-sulfonic acid](/img/structure/B15163056.png)
![1'-Phenylspiro[indene-2,4'-piperidin]-1(3H)-one](/img/structure/B15163061.png)
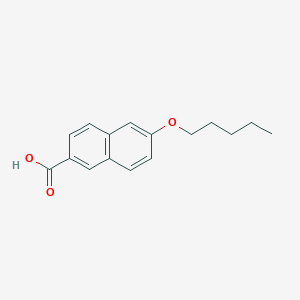
![Acetic acid, [(4-methoxyphenyl)imino]-, 2-propenyl ester](/img/structure/B15163072.png)
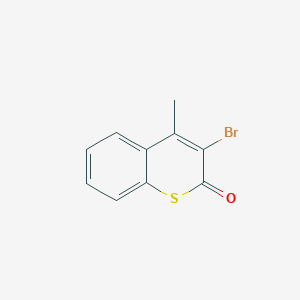

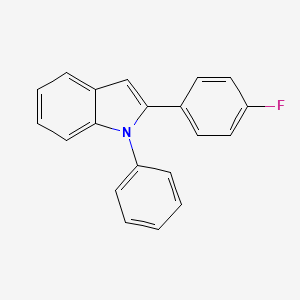
![4-[2-(4-Chlorophenyl)ethenyl]-1-methylpyridin-1-ium](/img/structure/B15163092.png)
